trans-3-Hydroxy-4-methylpiperidine hydrochloride
Overview
Description
trans-3-Hydroxy-4-methylpiperidine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a piperidine derivative, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fourth position on the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxy-4-methylpiperidine hydrochloride typically involves the hydrogenation of 4-methylpyridine followed by hydroxylation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: trans-3-Hydroxy-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed:
Oxidation: Formation of 4-methyl-3-piperidone.
Reduction: Formation of 4-methylpiperidine.
Substitution: Formation of 3-chloro-4-methylpiperidine or 3-amino-4-methylpiperidine.
Scientific Research Applications
Chemistry: trans-3-Hydroxy-4-methylpiperidine hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting neurological disorders and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of trans-3-Hydroxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or ion channels, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
3-Hydroxy-4-methylpiperidine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
4-Methylpiperidine: Lacks the hydroxyl group, resulting in different chemical and biological properties.
3-Hydroxy-4-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group, leading to variations in its chemical behavior.
Uniqueness: trans-3-Hydroxy-4-methylpiperidine hydrochloride is unique due to the presence of both the hydroxyl and methyl groups on the piperidine ring, along with the hydrochloride salt form. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3S,4R)-4-methylpiperidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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